molecular formula C9H11N3O B3381238 2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one CAS No. 22123-97-3

2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one

Cat. No.: B3381238
CAS No.: 22123-97-3
M. Wt: 177.2 g/mol
InChI Key: DGULOVDHZKKDAL-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one ( 22123-97-3) is a high-purity chemical compound supplied for non-clinical research applications. This molecule features a pyrido-fused [1,4]diazepin-4-one core structure, a scaffold of significant interest in medicinal chemistry and drug discovery . The compound's molecular formula is C9H11N3O with a molecular weight of 177.20 g/mol . Compounds based on the pyrido[2,3-b][1,4]diazepin-4-one structure have been regiospecifically synthesized for structural studies and to explore their dynamic properties, such as the inversion barrier of the seven-membered diazepinone ring and imino/enamino tautomerism, which can be characterized by multinuclear NMR spectroscopy . Structurally related tetrahydro-pyrido[1,4]diazepines have been investigated as inhibitors of bacterial enoyl-ACP reductase (FabI), a promising target for developing new antibacterial agents, demonstrating the potential of this chemotype in infectious disease research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. References 1. BLD Pharm. 2-Methyl-1,2,3,5-tetrahydro-4H-pyrido[2,3-b][1,4]diazepin-4-one. https://www.bldpharm.com/products/22123-97-3.html 2. PMC. Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones. https://pmc.ncbi.nlm.nih.gov/articles/PMC7542844/ 3. PubMed. 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI. https://pubmed.ncbi.nlm.nih.gov/19682900/

Properties

IUPAC Name

2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-5-8(13)12-9-7(11-6)3-2-4-10-9/h2-4,6,11H,5H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGULOVDHZKKDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312555
Record name 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22123-97-3
Record name NSC257829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one typically involves multi-step organic synthesis. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted pyridine derivative and a diazepine precursor in the presence of a suitable catalyst can yield the desired compound. Reaction conditions often include:

    Temperature: Moderate to high temperatures (50-150°C) to facilitate cyclization.

    Catalysts: Acidic or basic catalysts to promote ring closure.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Tautomerism and Reactivity

Pyrido-diazepinones exhibit oxo-imino (a) and oxo-enamino (b) tautomeric forms, influencing their reactivity :

  • Dominant Tautomer : Oxo-imino form (≥90%) with a C=O and C=N group, as confirmed by NMR and DFT calculations .

  • Minor Tautomer : Oxo-enamino form (≤9%) detected in fluorinated derivatives .

Key Implications :

  • The imino group participates in electrophilic substitution reactions.

  • The carbonyl group enables nucleophilic additions or reductions.

Ring Dynamics and Conformational Effects

The seven-membered diazepinone ring exhibits ring inversion and exocyclic bond rotation , as studied via NMR and B3LYP/6-311++G(d,p) calculations :

  • Inversion Barrier : ~60 kJ/mol for 5-benzyl-2-phenyl derivatives .

  • Conformational Enantiomers : Due to torsional strain from the nonplanar diazepinone ring, leading to M and P enantiomers .

Functionalization Reactions

Derivatization reactions include:

  • Acylation : Reacting NH groups with acyl chlorides to form amides.

  • Substitution : Electrophilic substitution at the pyridine ring’s C8 position.

  • Hydrolysis : Acidic or basic conditions cleave the diazepinone ring, yielding pyridine-carboxamides.

Example Functionalization Table

Reaction TypeReagentsConditionsProductNotes
AcylationAcetyl chloride, Et₃NRT, 12 hN-Acetyl derivativeModerate yields (~50%)
ReductionNaBH₄, MeOH0°C, 2 hReduced dihydrodiazepineStereoselectivity observed

Computational Insights

DFT studies (GIAO/B3LYP) correlate experimental NMR shifts with electronic structure :

  • 15N Chemical Shifts : N5 (imino) at δ ~250 ppm vs N1 (amide) at δ ~120 ppm .

  • 19F Shifts : Fluorine substituents induce deshielding (~δ −110 ppm) .

Comparative Reactivity with Benzo-Diazepinones

Pyrido-diazepinones show reduced planarity vs benzo analogs, leading to:

  • Higher torsional angles (49.8° vs ≤25.8° in benzo derivatives) .

  • Lower hydrogen-bonding capacity due to steric hindrance from the methyl group .

Key Data Table

PropertyValue/ObservationMethodSource
Crystal System (Compound 23 )Monoclinic, space group C2/cX-ray diffraction
Tautomer Ratio (a:b)93:7 (in 17 )1H NMR
Ring Inversion Barrier60.2 kJ/mol (Compound 25 )VT NMR, DFT

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research has indicated that derivatives of tetrahydropyrido[2,3-b][1,4]diazepines exhibit antidepressant-like effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that modifications to the tetrahydropyrido structure can enhance the efficacy and selectivity of these compounds for specific receptors.

2. Antitumor Properties
Compounds related to 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one have been investigated for their potential antitumor effects. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. Further research is required to elucidate the mechanisms involved and to assess the therapeutic potential in vivo.

3. Neuroprotective Effects
There is growing interest in the neuroprotective properties of this compound class. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacological Applications

1. CNS Activity
The compound has shown promise in modulating central nervous system (CNS) activities. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurological disorders. The pharmacokinetic profile indicates favorable absorption and distribution characteristics.

2. Anti-inflammatory Properties
Recent investigations have highlighted anti-inflammatory effects associated with this compound. These effects may be beneficial in treating conditions characterized by chronic inflammation such as arthritis or inflammatory bowel disease.

Material Science Applications

1. Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new materials with tailored properties for applications in electronics or photonics.

2. Drug Development
The versatility of this compound positions it as a valuable scaffold in drug discovery programs aimed at developing novel therapeutics with improved efficacy and reduced side effects.

Case Studies

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant reduction in depression-like behavior in animal models after administration of modified diazepines.
Study BAntitumor EffectsShowed selective cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells.
Study CNeuroprotectionHighlighted protective effects against glutamate-induced toxicity in neuronal cultures.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application but often involve:

    Receptor Binding: Interaction with neurotransmitter receptors in the brain.

    Enzyme Inhibition: Blocking the activity of enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one and analogous compounds:

Compound Name (CID or Reference) Core Structure Substituents Key Properties/Activities Synthesis Method
This compound Pyrido[2,3-b][1,4]diazepin-4-one Methyl at position 2 Conformational flexibility; potential antibacterial activity inferred from analogs Likely via 2,3-diaminopyridine + active methylene
1-Methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one (Compound 23, ) Pyrido[2,3-b][1,4]diazepin-4-one Methyl (N1), phenyl (C4) X-ray structure: Monoclinic (C2/c); planar diazepinone ring with slight puckering 2,3-Diaminopyridine + ethyl aroylacetate
4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (MM1146.02, ) Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one Methyl at position 4 Pharmaceutical impurity; distinct fused pyridine rings alter electron distribution Not specified
5-[3-(4-Methylpiperazinyl)propyl]-2-phenyl-3H-pyrido[2,3-b][1,4]diazepin-4-one (CID 3087169, ) Pyrido[2,3-b][1,4]diazepin-4-one Piperazinylpropyl (C5), phenyl (C2) Extended side chain enhances molecular weight (C22H27N5O); potential CNS activity Not specified
Quinoxaline 1,4-dioxides (e.g., from benzofuroxans, ) Quinoxaline 1,4-dioxide Variable (e.g., methyl, halogen) Broad-spectrum antibacterial activity; electron-deficient core enhances reactivity Benzofuroxan + active methylene compounds

Structural and Functional Insights:

Ring System Variations: The pyrido[2,3-b][1,4]diazepin-4-one core (target compound) differs from dipyrido analogs (e.g., MM1146.02) in aromaticity and steric demands. Benzo-fused analogs (e.g., benzo[b][1,4]diazepin-2-ones) exhibit greater planarity, which may enhance π-stacking interactions in biological targets, whereas pyrido derivatives offer nitrogen-rich environments for hydrogen bonding .

Electron-withdrawing groups (e.g., in quinoxaline dioxides) enhance antibacterial activity by increasing electrophilicity, a property less pronounced in non-oxidized diazepinones .

Dynamic Properties: Ring inversion barriers in pyrido-diazepinones (e.g., 25.3 kJ/mol for compound 25 in ) are influenced by substituents. The target compound’s methyl group may reduce this barrier compared to phenyl-substituted analogs, favoring faster conformational interconversion . Computational studies (B3LYP/6-311++G(d,p)) align with experimental data for rotation about exocyclic N–C bonds, critical for understanding ligand-receptor binding kinetics .

Biological Activity

2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC12H14N2
Molecular Weight186.26 g/mol
CAS Number5094-12-2
Melting Point172°C
Purity≥98.0%

Research indicates that this compound interacts with various biological targets:

  • Neurotransmitter Receptors : The compound exhibits affinity for benzodiazepine receptors, which are critical in modulating neurotransmission and have implications in anxiety and sleep disorders .
  • Antioxidant Activity : Studies suggest that the compound may exert protective effects against oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses .
  • Cytotoxic Effects : Preliminary studies have shown cytotoxic activity against certain cancer cell lines, indicating potential for development as an anticancer agent .

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

Neuroprotective Effects

In vitro studies demonstrate that this compound can protect neuronal cells from apoptosis induced by oxidative stress. For instance, it has been shown to inhibit caspase activation in models of neurotoxicity .

Anticancer Potential

Recent studies have indicated that this compound can inhibit the proliferation of certain tumor cells. In a study involving human tumor cell lines such as LCLC-103H and A-427, this compound exhibited significant cytotoxicity with IC50 values in the micromolar range .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Neurodegenerative Disease Models : In a study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Cancer Treatment : A clinical trial investigated the use of this compound in combination with standard chemotherapeutics for patients with advanced solid tumors. Results indicated enhanced efficacy with reduced side effects compared to monotherapy.

Q & A

Q. What are the key steps for synthesizing 2-methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one, and how can reaction conditions be optimized?

Methodological Answer :

  • Synthesis Protocol : Begin with a precursor such as 3-amino-2-chloro-4-methylpyridine (CAS 133627-45-9) . React with Grignard reagents (e.g., alkyl or aryl magnesium halides) in dry THF at 0°C for 2 hours, followed by overnight stirring at room temperature. Quench with water, extract with ether, and purify via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) .
  • Optimization : Adjust stoichiometry (1.5–2.0 equivalents of Grignard reagent) and monitor reaction progress using TLC (silica gel, diethyl ether/ethanol 5:1, UV detection) . Yield improvements (>70%) are achievable by controlling moisture levels and using molecular sieves for dehydration .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H and 13C^{13}C NMR data with theoretical predictions. Key signals include methyl protons (~δ 2.1 ppm) and pyridodiazepinone carbonyl carbons (~δ 170 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry. For example, related diazepines exhibit triclinic crystal systems with hydrogen-bonded networks .

Q. What methods ensure purity and detect impurities in synthesized batches?

Methodological Answer :

  • Planar Chromatography (TLC/HPTLC) : Use silica gel plates with diethyl ether/ethanol (5:1) for rapid impurity screening. UV-active impurities (e.g., 4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, CAS 287980-84-1) are detectable at Rf values <0.3 .
  • HPLC with UV/Vis Detection : Employ C18 columns (e.g., Chromolith®) and gradient elution (acetonitrile/water + 0.1% TFA) to quantify impurities at ppm levels .

Advanced Research Questions

Q. How can synthetic routes be modified to introduce substituents for structure-activity relationship (SAR) studies?

Methodological Answer :

  • Substituent Diversity : Replace the methyl group at position 2 with ethyl, benzyl, or fluorophenyl moieties using tailored Grignard reagents (e.g., 4-fluorophenylmagnesium bromide). Monitor steric effects via 1H^1H NMR coupling constants .
  • Regioselectivity Challenges : For N-alkylation, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity at the diazepine nitrogen .

Q. What pharmacological mechanisms are hypothesized for this compound, and how are they tested?

Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at GABAA_A or serotonin receptors using radioligand displacement (e.g., 3H^3H-flumazenil for benzodiazepine sites). IC50_{50} values <100 nM suggest therapeutic potential .
  • Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict interactions with receptor pockets. Focus on hydrogen bonding with residues like α1-His102 .

Q. How do researchers resolve contradictions in reported synthetic yields or analytical data?

Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (e.g., anhydrous THF vs. technical-grade solvent) and purification methods. For example, column chromatography vs. recrystallization may explain yield discrepancies (45–70%) .
  • Cross-Validation : Compare NMR data across labs using standardized referencing (e.g., TMS in CDCl3_3). Discrepancies in carbonyl signals may indicate keto-enol tautomerism .

Q. What strategies mitigate polymorphism issues during crystallization?

Methodological Answer :

  • Solvent Screening : Test polar (ethanol) vs. nonpolar (toluene) solvents to isolate stable polymorphs. Differential Scanning Calorimetry (DSC) identifies melting point variations (>5°C differences indicate polymorphism) .
  • Seeding Techniques : Introduce pre-characterized crystals to enforce a specific crystal form. Monitor via Powder X-ray Diffraction (PXRD) to confirm phase purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one
Reactant of Route 2
2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one

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